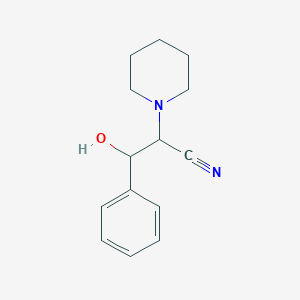
3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and the use of efficient catalysts to ensure high yield and purity. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as phenylsilane. The conditions often involve the use of metal catalysts like gold(I) complexes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of piperidinones .
Applications De Recherche Scientifique
3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, the compound may undergo hydroxyl oxidation, amination, and imine reduction via a metal catalyst. This process involves the formation of hydroxyamine intermediates and the creation of new C-N bonds .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A derivative of piperidine with a ketone group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness: 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile is unique due to its specific structure, which includes a hydroxyl group, a phenyl group, and a nitrile group.
Propriétés
Numéro CAS |
64399-76-4 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
3-hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile |
InChI |
InChI=1S/C14H18N2O/c15-11-13(16-9-5-2-6-10-16)14(17)12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-10H2 |
Clé InChI |
VVOLPFYPCCYZQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C#N)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















